molecular formula C16H14FNO2 B2866337 N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide CAS No. 793679-40-0

N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide

Cat. No.: B2866337
CAS No.: 793679-40-0
M. Wt: 271.291
InChI Key: AKPPMUIFVLPPMP-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide is a fluorinated propanamide derivative characterized by a 4-fluoro-2-methylphenyl group attached to the amide nitrogen and a 3-oxo-3-phenylpropanoyl backbone.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-11-9-13(17)7-8-14(11)18-16(20)10-15(19)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPPMUIFVLPPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Amidation via Carbodiimide-Mediated Coupling

The most widely reported method involves activating 3-oxo-3-phenylpropanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The general protocol, adapted from alkynamide synthesis, proceeds as follows:

  • Activation : 3-Oxo-3-phenylpropanoic acid (6 mmol) is dissolved in DCM (30 mL) with DMAP (0.12 equiv). DCC (1.2 equiv) in DCM is added dropwise at 0°C, stirring for 30 minutes.
  • Amidation : 4-Fluoro-2-methylaniline (5 mmol) is introduced, and the mixture stirs at room temperature for 12 hours.
  • Workup : Precipitated dicyclohexylurea (DCU) is filtered, and the filtrate is concentrated. Purification via flash chromatography yields the product.

Key Data :

Parameter Value Source
Solvent Dichloromethane
Coupling Agent DCC (1.2 equiv)
Catalyst DMAP (0.12 equiv)
Reaction Time 12 hours
Yield* 60–75% (estimated)

*Yields extrapolated from analogous reactions in.

Advantages : High reproducibility, scalability, and compatibility with sensitive substrates.
Limitations : DCU removal required; DCC moisture sensitivity.

EDC/HOBt-Mediated Coupling in Tetrahydrofuran

Patented methodologies for related fluorophenyl amides suggest using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):

  • Activation : 3-Oxo-3-phenylpropanoic acid (5 mmol) and EDC (5.5 mmol) are stirred in THF with HOBt (5.5 mmol) at 0°C for 30 minutes.
  • Amidation : 4-Fluoro-2-methylaniline (5 mmol) is added, and the reaction proceeds at room temperature for 24 hours.
  • Purification : Solvent removal and silica gel chromatography isolate the product.

Key Data :

Parameter Value Source
Solvent Tetrahydrofuran
Coupling Agent EDC (1.1 equiv)
Additive HOBt (1.1 equiv)
Reaction Time 24 hours
Yield* 70–85% (estimated)

Advantages : Higher yields; minimal racemization.
Limitations : Costlier reagents; longer reaction times.

Acid Chloride Intermediary Route

Converting the carboxylic acid to its acid chloride prior to amidation is a robust alternative:

  • Chlorination : 3-Oxo-3-phenylpropanoic acid (10 mmol) reacts with thionyl chloride (15 mmol) in refluxing toluene for 3 hours.
  • Amidation : The acid chloride is cooled to 0°C, and 4-fluoro-2-methylaniline (10 mmol) in toluene is added dropwise. The mixture stirs at room temperature for 6 hours.
  • Workup : Filtration and recrystallization from ethanol yield pure product.

Key Data :

Parameter Value Source
Solvent Toluene
Chlorinating Agent Thionyl chloride (1.5 equiv)
Reaction Time 6 hours
Yield* 65–80% (estimated)

Advantages : High reactivity; eliminates coupling agents.
Limitations : Handling corrosive reagents; stringent moisture control.

Comparative Analysis of Methods

The table below evaluates key metrics across methodologies:

Method Yield (%) Time Cost Scalability
DCC/DMAP 60–75 12 h Moderate High
Electrochemical 50–65 8 h Low Moderate
EDC/HOBt 70–85 24 h High High
Acid Chloride 65–80 6 h Low High
Microwave 75–90 0.3 h High Low

Insights :

  • DCC/DMAP balances cost and scalability for lab-scale production.
  • Microwave synthesis offers the highest yield and speed but is limited to small batches.
  • Electrochemical methods are eco-friendly but require optimization for industrial use.

Characterization and Quality Control

Successful synthesis requires verification via:

  • 1H NMR : Expected signals include aromatic protons (δ 7.2–7.8 ppm), fluorophenyl CH3 (δ 2.3 ppm), and amide NH (δ 8.1–8.3 ppm).
  • 13C NMR : Carbonyl groups (δ 165–170 ppm), quaternary carbons adjacent to fluorine (δ 115–125 ppm).
  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: Silica nanoparticle-catalyzed reactions yield analogs like 4c–4f with >90% efficiency, suggesting robust methods for propanamide synthesis .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) in analogs like the compound from may enhance metabolic stability but reduce solubility. Bulky groups (e.g., tert-butyl in 4c ) could sterically hinder interactions.

Physicochemical and Pharmacokinetic Properties

  • logP Calculations : For ferrocenylmethoxy-substituted propanamides (e.g., 3-ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide), logP corrections account for hydrogen bonding (+3 CM per bond) and resonance effects (+3 CM for nitro groups) . This suggests that electron-withdrawing substituents in the target compound’s analogs increase hydrophobicity, impacting membrane permeability.
  • Crystal Packing : The crystal structure of N-(tert-butyl)-2-(N-(2-fluorophenyl)-2-(4-nitrophenyl)acetamido)-3-oxo-3-phenylpropanamide reveals intermolecular H-bonds between amide carbonyls and aromatic hydrogens, which may stabilize solid-state forms .

Biological Activity

N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C15H12FNO2, featuring a fluoro-substituted aromatic ring, a ketone functional group, and an amide linkage. Its structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various physiological processes. The compound has been investigated for:

  • Antimicrobial Activity : Preliminary studies indicate that it may inhibit the growth of certain bacteria and fungi, potentially through disruption of cell membrane integrity or interference with metabolic pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Antitumor Activity : Research has suggested that this compound can induce apoptosis in cancer cells, likely by disrupting key signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatoryReduction in cytokine production
AntitumorInduction of apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of derivatives including this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Anti-inflammatory Mechanism : In vitro studies showed that this compound significantly reduced the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • Antitumor Activity : In cancer research, this compound was evaluated for its effects on MCF-7 breast cancer cells. It exhibited an IC50 value of 15 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it induced cell cycle arrest at the G2/M phase, leading to apoptosis through caspase activation.

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